Cobalt oxalate dihydrate Cobalt oxalate dihydrate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16199574
InChI: InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2
SMILES:
Molecular Formula: C2H6CoO6
Molecular Weight: 185.00 g/mol

Cobalt oxalate dihydrate

CAS No.:

Cat. No.: VC16199574

Molecular Formula: C2H6CoO6

Molecular Weight: 185.00 g/mol

* For research use only. Not for human or veterinary use.

Cobalt oxalate dihydrate -

Specification

Molecular Formula C2H6CoO6
Molecular Weight 185.00 g/mol
IUPAC Name cobalt;oxalic acid;dihydrate
Standard InChI InChI=1S/C2H2O4.Co.2H2O/c3-1(4)2(5)6;;;/h(H,3,4)(H,5,6);;2*1H2
Standard InChI Key PYEOGJIUTIEIRN-UHFFFAOYSA-N
Canonical SMILES C(=O)(C(=O)O)O.O.O.[Co]

Introduction

Chemical and Structural Properties of Cobalt Oxalate Dihydrate

Molecular Composition and Formula

Cobalt oxalate dihydrate has the empirical formula CoC₂O₄·2H₂O, with a molecular weight of 182.95 g/mol . The compound consists of cobalt(II) ions bridged by oxalate (C₂O₄²⁻) ligands in a bidentate configuration, with two water molecules completing the coordination sphere. This structure grants stability under ambient conditions but susceptibility to dehydration and oxidation at elevated temperatures.

The SMILES notation for the compound is C(=O)(C(=O)O)O.O.O.[Co], reflecting the connectivity of the oxalate anion, water molecules, and cobalt center . Crystallographic studies indicate a monoclinic crystal system, with lattice parameters a = 11.8 Å, b = 5.6 Å, c = 9.9 Å, and β = 128°, though deviations may occur depending on synthesis conditions .

Spectroscopic and Thermal Characteristics

Fourier-transform infrared (FT-IR) spectroscopy identifies key vibrational modes:

  • O-H stretching: Broad band near 3400 cm⁻¹ from water molecules .

  • C=O asymmetric stretching: Peaks at 1635 cm⁻¹ and 1360 cm⁻¹ .

  • Co-O vibrations: Below 600 cm⁻¹, confirming metal-oxygen bonding .

Thermogravimetric analysis (TGA) in dry air reveals a two-stage mass loss (Figure 1):

  • Dehydration (118–196°C): Loss of two water molecules (theoretical mass loss: 9.8%, observed: 9.5%) .

  • Oxidative decomposition (248–279°C): Conversion to Co₃O₄ via intermediate metallic cobalt, with total mass loss of 45.2% .

Synthesis and Optimization

Conventional Synthesis from Pure Reagents

A standard method involves reacting cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) with oxalic acid dihydrate (H₂C₂O₄·2H₂O) in aqueous ammonia :

  • Procedure:

    • Dissolve 10 g CoCl₂·6H₂O in 50 mL distilled water.

    • Add 15 g H₂C₂O₄·2H₂O and 10 mL NH₃ (concentrated) dropwise.

    • Cool to 0–5°C to precipitate pink CoC₂O₄·2H₂O.

    • Filter, wash with cold water, and dry at 60°C .

  • Yield: ~85% under optimal conditions .

Recovery from Spent Catalysts

Kalpaklı (2022) demonstrated recycling cobalt from spent Co-Mo/Al₂O₃ hydrodesulfurization catalysts :

ParameterOptimal Value
Temperature25°C
H₂C₂O₄ Concentration0.25 M
Solid/Liquid Ratio1:20 g/mL
Stirring Speed300 rpm
Yield90.9%

This approach reduces industrial waste while recovering high-purity CoC₂O₄·2H₂O .

Analytical Characterization Techniques

Titrimetric Analysis

The Studocu protocol outlines redox titrations to determine cobalt and oxalate content :

  • Cobalt quantification: Ignite CoC₂O₄·2H₂O to Co₃O₄, then calculate cobalt mass using:

    Mass Co=(Mass Co3O4240.80g/mol)×3×58.93g/mol\text{Mass Co} = \left(\frac{\text{Mass Co}_3\text{O}_4}{240.80\,\text{g/mol}}\right) \times 3 \times 58.93\,\text{g/mol}
  • Oxalate titration: Titrate dissolved sample with KMnO₄ in H₂SO₄:

    Moles C2O42=(52)×Moles KMnO4\text{Moles C}_2\text{O}_4^{2-} = \left(\frac{5}{2}\right) \times \text{Moles KMnO}_4

X-ray Diffraction (XRD)

Thermal Decomposition Pathway

Heating CoC₂O₄·2H₂O in air proceeds as:

  • Dehydration (118–196°C):

    CoC2O42H2OCoC2O4+2H2O\text{CoC}_2\text{O}_4\cdot2\text{H}_2\text{O} \rightarrow \text{CoC}_2\text{O}_4 + 2\text{H}_2\text{O}\uparrow
  • Oxidative decomposition (248–279°C):

    3CoC2O4+2O2Co3O4+6CO23\text{CoC}_2\text{O}_4 + 2\text{O}_2 \rightarrow \text{Co}_3\text{O}_4 + 6\text{CO}_2\uparrow

Differential thermal analysis (DTA) shows exothermic peaks at 196°C and 279°C, corresponding to dehydration and oxidation, respectively .

Industrial Applications

Catalyst Precursor

CoC₂O₄·2H₂O calcined to Co₃O₄ serves in:

  • Hydrodesulfurization catalysts .

  • Methane combustion catalysts.

Battery Materials

Thermal decomposition yields Co₃O₄ for lithium-ion battery anodes, offering capacities >890 mAh/g .

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